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N,N'-(Dimethylsilylene)bis(N-ethylacetamide)

Silethynylene-siloxane copolymer Step-growth polymerization Organosilicon polymer

N,N'-(Dimethylsilylene)bis(N-ethylacetamide) (CAS 79728-78-2), synonymously dimethylbis(N-ethylacetamido)silane, is a linear difunctional silylamide belonging to the diacetamidosilane class. It bears two hydrolysable Si–N bonds bridged by a dimethylsilylene core, with N-ethylacetamide as the leaving group.

Molecular Formula C10H22N2O2Si
Molecular Weight 230.38 g/mol
CAS No. 79728-78-2
Cat. No. B12655652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(Dimethylsilylene)bis(N-ethylacetamide)
CAS79728-78-2
Molecular FormulaC10H22N2O2Si
Molecular Weight230.38 g/mol
Structural Identifiers
SMILESCCN(C(=O)C)[Si](C)(C)N(CC)C(=O)C
InChIInChI=1S/C10H22N2O2Si/c1-7-11(9(3)13)15(5,6)12(8-2)10(4)14/h7-8H2,1-6H3
InChIKeyMYADPEFFMQPOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-(Dimethylsilylene)bis(N-ethylacetamide) CAS 79728-78-2: Technical Baseline for Procurement and Formulation Selection


N,N'-(Dimethylsilylene)bis(N-ethylacetamide) (CAS 79728-78-2), synonymously dimethylbis(N-ethylacetamido)silane, is a linear difunctional silylamide belonging to the diacetamidosilane class [1]. It bears two hydrolysable Si–N bonds bridged by a dimethylsilylene core, with N-ethylacetamide as the leaving group. The compound participates in moisture‑cure and condensation‑cure chemistries relevant to room‑temperature vulcanizing (RTV) silicone sealants, chain extension of hydroxyl‑terminated polydiorganosiloxanes, and step‑growth polymerization to silethynylene‑siloxane copolymers [2]. Its physicochemical profile—molecular weight 230.38 g·mol⁻¹, predicted boiling point 261.5 °C (760 mmHg), density 0.967 g·cm⁻³, and flash point 112 °C—defines a handling and processing window that distinguishes it from lighter or more volatile N‑methyl and N‑trimethylsilyl analogs .

Workflow Neutral moisture-cure RTV silicone sealants and chain extension
Selection N-ethylacetamido leaving group for moderated hydrolysis and non-corrosive cure
Processing Higher boiling point extends thermal processing window and reduces volatile loss

Why N,N'-(Dimethylsilylene)bis(N-ethylacetamide) Cannot Be Directly Substituted by Generic Diacetamidosilanes


Diacetamidosilanes share a common Si–N hydrolytic mechanism, yet the rate of hydrolysis, the volatility of the liberated amide, and the steric environment around silicon critically govern curing rheology, shelf stability, and ultimate network architecture [1]. Replacing the N-ethylacetamido leaving group with the N‑methyl analog (MADMS, CAS 21654‑66‑0) or with a methylvinyl‑bridged variant (CAS 50791‑87‑2) alters the hydrolysis kinetics and the modulus of the cured silicone elastomer. Patent literature explicitly teaches that the identity of the N‑alkyl substituent (methyl, ethyl, or phenyl) modulates the modulus of the resultant sealant, and that a change of less than 2.5 parts of amidosilane can shift a formulation out of the low‑modulus classification [2]. Consequently, direct one‑to‑one replacement of the title compound with a lower‑alkyl or mixed‑substituent analog without re‑optimizing the formulation stoichiometry risks producing a sealant with elevated modulus, reduced elongation at break, or inadequate substrate adhesion.

Target: N-ethylacetamido
Modulated hydrolysis, extended open time, low-modulus elastomer network.
Substitute: N-methyl or methylvinyl analog
Faster hydrolysis, potential modulus shift, may require reformulation.
By-product: N-ethylacetamide
High boiling point, neutral, non-corrosive, low plasticization risk.
Substitute: acetic acid (from acetoxy)
Corrosive, pungent odor, requires corrosion inhibitors in formulation.
Kinetics tuning by N-alkyl
Ethyl steric bulk gives controllable chain extension; methyl may cure too fast.
Substitute: N-methyl analog (MADMS)
Rapid molecular weight jump then plateau, may cause premature skin-over.

Quantitative Performance Differentiation of N,N'-(Dimethylsilylene)bis(N-ethylacetamide) Versus Closest Analogs


Copolymer Molecular Weight Attainable with Dimethylbis(N-ethylacetamido)silane as a Condensation Monomer

In a step‑growth polycondensation with bis(hydroxydiphenylsilyl)ethyne, dimethylbis(N‑ethylacetamido)silane yielded silethynylene‑siloxane alternating copolymers with molecular weights spanning 5,800 to 23,000 g·mol⁻¹, as determined by gel‑permeation chromatography (GPC) [1]. When the N‑ethylacetamido‑leaving group is replaced by the N‑methyl analog under otherwise identical conditions, the literature reports a materially different molecular‑weight evolution profile: bis(N‑methylacetamido)dimethylsilane (MADMS) mixed with α,ω‑dihydroxy‑polydimethylsiloxane (PDMS) exhibits a rapid, initial molecular‑weight jump within 30 min, followed by a plateau, a behavior attributed to the higher hydrolysis rate of the N‑methylacetamido functionality [2]. No comparable head‑to‑head kinetic data exist for the N‑ethyl derivative in the same PDMS system, but the ethyl group’s greater steric bulk and higher pKa of the conjugate acid of the leaving amine predict a moderated hydrolysis rate relative to MADMS (class‑level inference) .

Copolymer Mw
Class-level inference
Target Mw 5,800–23,000 g/mol vs. N-methyl rapid jump then plateau (different system)
Moderated hydrolysis may support extended open time
Data from silethynylene-siloxane copolymerization vs. PDMS
Silethynylene-siloxane copolymer Step-growth polymerization Organosilicon polymer

Boiling Point and Volatility Differentiation from N‑Methyl and Methylvinyl Analogs

The predicted boiling point of N,N'‑(dimethylsilylene)bis(N‑ethylacetamide) is 261.5 °C at 760 mmHg, which is approximately 23 °C higher than that of the methylvinyl‑bridged N‑methyl analog methylvinyldi‑(N‑methylacetamido)silane (238.6 °C) . The N‑methyl analog without the vinyl bridge (MADMS) is reported with a typical kinematic viscosity of 22–25 cSt at 40 °C and a weight‑per‑mL of 0.86 g, indicating a lighter, more mobile liquid relative to the target compound (density 0.967 g·cm⁻³) . The elevated boiling point and higher density of the N‑ethyl derivative reduce evaporative losses during high‑temperature compounding and extend the usable temperature range in continuous mixing or hot‑melt processing.

Boiling Point
Data to verify
Target 261.5 °C vs. N-methylvinyl analog 238.6 °C (+22.9 °C)
Higher thermal processing window, lower evaporative loss
Predicted values at 760 mmHg
Thermal processing window Volatility Formulation stability

By‑product Profile: N‑Ethylacetamide vs. N‑Methylacetamide vs. Acetic Acid Release

Upon hydrolysis, diacetamidosilanes release two equivalents of the corresponding N‑alkylacetamide. The title compound liberates N‑ethylacetamide (molecular weight 87.12 g·mol⁻¹, boiling point ~205 °C), whereas the N‑methyl analog MADMS releases N‑methylacetamide (molecular weight 73.09 g·mol⁻¹, boiling point ~204 °C) and diacetoxysilanes release acetic acid (boiling point 118 °C, pungent, corrosive) [1]. The N‑ethylacetamide by‑product is a high‑boiling, weakly basic amide that plasticizes the curing network less aggressively than the smaller N‑methylacetamide and avoids the corrosion risks to steel tooling and concrete substrates associated with acetic acid release [2]. While no direct quantitative comparison of by‑product plasticization efficiency is published, the higher molecular weight and marginally higher boiling point of N‑ethylacetamide support a slower migration rate out of the curing sealant and reduced shrinkage (class‑level inference).

By-Product
Class-level inference
N-Ethylacetamide (MW 87, bp ~205 °C) vs. N-methylacetamide (MW 73) and acetic acid (corrosive)
Non-corrosive cure, no inhibitor needed
pH neutral amide vs. acetic acid pKa 4.76
Cure by‑product Corrosivity Environmental health and safety

Industrial Adoption: DOWSIL™ 790 Formulation Using Methylvinyl Bis(N‑Ethylacetamido)Silane Establishes the N‑Ethylacetamido Motif for Ultra‑Low Modulus Sealants

The commercial one‑part, neutral‑cure silicone sealant DOW 790 Gray contains 1.2–2.7 wt% methylvinyl bis(N‑ethylacetamido)silane as the chain extender, together with 1–2.5 wt% dimethyl‑functional silanes [1]. The formulation achieves an ultra‑low modulus classification with joint movement capability of +100/–50% of original joint width, properties directly enabled by the N‑ethylacetamido leaving group that controls crosslink density and network topology . While the title compound (dimethyl‑bridged, no vinyl) differs from the methylvinyl‑bridged variant used in DOW 790, the N‑ethylacetamido functional motif is the common pharmacophore responsible for the characteristic low‑modulus, high‑elongation cure profile. This commercial precedent demonstrates that the N‑ethylacetamido‑terminated silane architecture is established in high‑value construction sealant markets, providing a procurement‑ready reference for formulators seeking to develop or optimize analogous neutral‑cure systems.

Industrial Adoption
Reported
DOWSIL™ 790 uses methylvinyl bis(N-ethylacetamido)silane (1.2–2.7 wt%) for ultra-low modulus
Validates N-ethylacetamido motif for low-modulus sealants
Analog structure; title compound dimethyl-bridged
Silicone sealant Ultra‑low modulus Commercial formulation

High‑Value Application Scenarios for N,N'-(Dimethylsilylene)bis(N-ethylacetamide) Based on Quantified Differentiation Evidence


Ultra‑Low Modulus Silicone Joint Sealants for High‑Movement Building Joints

The compound’s N‑ethylacetamido leaving group enables neutral, non‑corrosive cure with moderated hydrolysis kinetics. As demonstrated by the commercial success of the structurally related methylvinyl bis(N‑ethylacetamido)silane in DOW 790 (+100/–50% joint movement), formulators can leverage the title compound to achieve ultra‑low modulus elastomeric networks without acetic acid corrosion risk. The elevated boiling point (261.5 °C) permits high‑shear compounding at temperatures that would volatilize lighter N‑methyl analogs [1].

Step‑Growth Synthesis of Silethynylene‑Siloxane Alternating Copolymers

The 1992 European Polymer Journal study confirmed that dimethylbis(N‑ethylacetamido)silane condenses with bis(hydroxydiphenylsilyl)ethyne to afford copolymers with Mw up to 23,000 g·mol⁻¹. This reactivity profile positions the compound as a monomer for specialty organosilicon polymers where the N‑ethylacetamido leaving group provides a balance of sufficient reactivity for polycondensation while avoiding the rapid, difficult‑to‑control hydrolysis observed with N‑methyl or acetoxy analogs [2].

Neutral‑Cure, Non‑Corrosive Electronics or Precision Bonding Sealants

Replacing acetoxy‑functional silanes (which release acetic acid) with the title compound eliminates the requirement for corrosion inhibitors in formulations contacting copper, aluminum, or sensitive electronic substrates. The N‑ethylacetamide by‑product (bp ~205 °C, neutral pH) minimizes ionic contamination and avoids the acetic acid odor that limits acetoxy‑cure sealant usage in confined or inhabited spaces. The moderated hydrolysis rate further extends open time for precise bead placement [1][3].

High‑Temperature Compounding of Filled Silicone Masterbatches

With a predicted boiling point 23 °C higher than the methylvinyl N‑methyl analog (261.5 °C vs. 238.6 °C), the target compound can be incorporated into silicone masterbatches at elevated mixing temperatures with reduced evaporative loss. This is particularly valuable in continuous twin‑screw compounding operations where volatile chain extender loss leads to batch‑to‑batch modulus variability. The higher density (0.967 vs. 0.86 g·cm⁻³ for MADMS) also improves metering accuracy in liquid injection systems .

Application
Selection Property
Validation Focus
Ultra-low modulus joint sealants
N-ethylacetamido leaving group for controlled crosslink density
Modulus, elongation, and joint movement capability (e.g., +100/-50%)
Silethynylene-siloxane copolymer synthesis
Polycondensation reactivity with aryl diols
Molecular weight distribution (GPC) and polymerization kinetics
Non-corrosive electronics sealants
Non-corrosive N-ethylacetamide by-product
Copper mirror corrosion test, ionic contamination, and cure profile
High-temperature masterbatch compounding
High boiling point and density for reduced volatile loss
Processing window, metering accuracy, and batch consistency
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